1,3-Dibromo-2-methylprop-1-ene
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Overview
Description
1,3-Dibromo-2-methylprop-1-ene is an organic compound with the molecular formula C4H6Br2. It is a dibromoalkene, characterized by the presence of two bromine atoms attached to a propene backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-methylprop-1-ene can be synthesized through the bromination of 2-methylpropene. The reaction involves the addition of bromine (Br2) to the double bond of 2-methylpropene, resulting in the formation of the dibromo compound. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 2-methylpropene in the presence of a catalyst to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-methylprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution: Products such as 2-methylpropan-1-ol or 2-methylpropyl ethers.
Elimination: Formation of 2-methylpropene as the major product.
Scientific Research Applications
1,3-Dibromo-2-methylprop-1-ene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the preparation of polymers and copolymers with specific properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-methylprop-1-ene involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets include nucleophilic sites on enzymes and other biological molecules, where it can form covalent bonds or induce conformational changes .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylpropene: A monobromo derivative with similar reactivity but different physical properties.
2-Methylprop-1-ene: An alkene without bromine atoms, used as a starting material for the synthesis of brominated derivatives.
Uniqueness
1,3-Dibromo-2-methylprop-1-ene is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for a broader range of chemical transformations compared to its monobromo and non-brominated counterparts .
Properties
Molecular Formula |
C4H6Br2 |
---|---|
Molecular Weight |
213.90 g/mol |
IUPAC Name |
1,3-dibromo-2-methylprop-1-ene |
InChI |
InChI=1S/C4H6Br2/c1-4(2-5)3-6/h2H,3H2,1H3 |
InChI Key |
ZGUSGHWDLWVHBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CBr)CBr |
Origin of Product |
United States |
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